Self-Metathesis Selectivity: 3-Butenoic Acid Achieves >99% β-Hydromuconic Acid Selectivity vs. Alternative Pentenoic Acid Isomers
In self-metathesis reactions targeting adipic acid precursors, 3-butenoic acid demonstrates near-quantitative selectivity for β-hydromuconic acid, which upon hydrogenation yields adipic acid. This contrasts with alternative pentenoic acid (PEA) isomers, where self-metathesis followed by hydrogenation produces a mixture of adipic acid, pimelic acid, and suberic acid rather than a single C6 diacid product [1].
| Evidence Dimension | Product selectivity in olefin self-metathesis |
|---|---|
| Target Compound Data | >99% selectivity to β-hydromuconic acid |
| Comparator Or Baseline | 4-Pentenoic acid (4-PEA): produces suberic acid (C8 diacid) with 99% selectivity after hydrogenation; mixture of C6–C8 diacids from unseparated PEA isomers |
| Quantified Difference | 3-Butenoic acid yields exclusively C6 diacid (adipic acid precursor) vs. C8 diacid from 4-PEA or mixed products from isomeric PEA blends |
| Conditions | Self-metathesis catalyzed by Ru-based metathesis catalysts; hydrogenation step to saturated diacid |
Why This Matters
For procurement in nylon-6,6 precursor manufacturing, 3-butenoic acid enables a single-product adipic acid route without costly isomer separation, whereas alternative pentenoic acid feedstocks yield mixed diacid streams requiring complex purification.
- [1] Kumbang DGA. scite author profile. The self-metathesis of 3-butenoic acid produces β-hydromuconic acid in >99% selectivity which can be hydrogenated to adipic acid, whereas the self-metathesis of 4-PEA followed by hydrogenation gives suberic acid with 99% selectivity. View Source
